5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

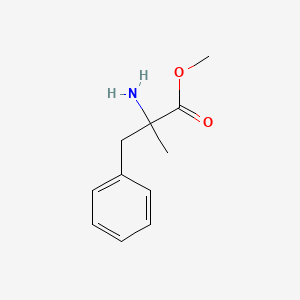

5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It has a molecular weight of 221.14 . The compound is also known as 5-methoxy-6-(trifluoromethyl)nicotinic acid .

Molecular Structure Analysis

The InChI code for 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is1S/C8H6F3NO3/c1-15-5-2-4 (7 (13)14)3-12-6 (5)8 (9,10)11/h2-3H,1H3, (H,13,14) . This code provides a textual representation of the molecule’s structure. It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its intermediates, including 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid, are key structural ingredients for the development of many agrochemical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . This suggests that 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid could have potential applications in veterinary medicine .

Disease Control

The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . TFMP and its intermediates have gained a fundamental role in this field .

Synthesis of TFMP Intermediates

The demand for TFMP derivatives has been increasing steadily in the last 30 years . Different synthetic methods for introducing TFMP groups within the structures of other molecules have been developed .

Drug Potency Improvement

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2,6-dimethoxypyridine", "trifluoroacetic acid", "sodium hydroxide", "carbon dioxide", "methyl iodide", "palladium catalyst", "copper(I) iodide", "potassium carbonate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Methylation of 2,6-dimethoxypyridine with methyl iodide and a palladium catalyst to form 5-methoxy-2,6-dimethylpyridine.", "Step 2: Trifluoromethylation of 5-methoxy-2,6-dimethylpyridine with trifluoroacetic acid and copper(I) iodide to form 5-methoxy-6-(trifluoromethyl)pyridine.", "Step 3: Oxidation of 5-methoxy-6-(trifluoromethyl)pyridine with hydrogen peroxide and acetic acid to form 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid.", "Step 4: Neutralization of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid with sodium hydroxide and carbon dioxide to form the final product." ] } | |

Numéro CAS |

1806497-13-1 |

Formule moléculaire |

C8H6F3NO3 |

Poids moléculaire |

221.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.